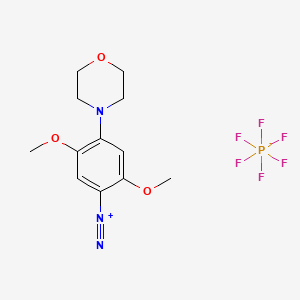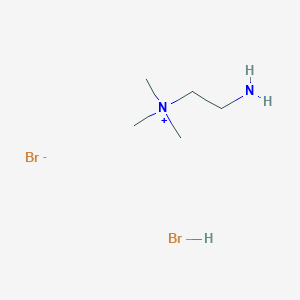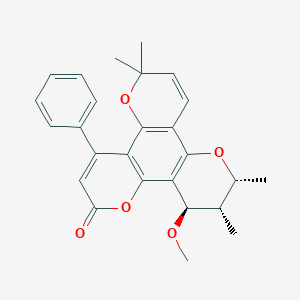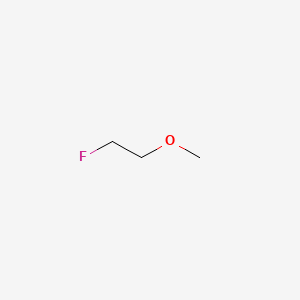
Ether, 2-fluoroethyl methyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ether, 2-fluoroethyl methyl, is an organic compound with the molecular formula C3H7FO. It is a type of ether, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is known for its unique properties due to the presence of a fluorine atom, which can significantly alter its chemical behavior compared to non-fluorinated ethers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including Ether, 2-fluoroethyl methyl, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, sodium methoxide can react with 2-fluoroethyl bromide under appropriate conditions .
Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is typically limited to simple symmetrical ethers. For more complex ethers like this compound, the Williamson ether synthesis remains the preferred method due to its versatility and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Ether, 2-fluoroethyl methyl, primarily undergoes cleavage reactions in the presence of strong acids. These reactions can proceed via S_N2 or S_N1 mechanisms, depending on the structure of the ether and the conditions used .
Common Reagents and Conditions:
Acidic Cleavage: Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly used. .
Oxidation and Reduction: While ethers are generally resistant to oxidation and reduction, the presence of the fluorine atom in this compound, can influence its reactivity under specific conditions.
Major Products: The major products of the acidic cleavage of this compound, are typically alcohols and alkyl halides. For example, cleavage with HI would yield 2-fluoroethanol and methyl iodide .
Wissenschaftliche Forschungsanwendungen
Ether, 2-fluoroethyl methyl, has several applications in scientific research:
Biology and Medicine: Fluorinated compounds are often explored for their potential in pharmaceuticals and diagnostic agents.
Industry: Its stability and reactivity make it useful in the production of specialized chemicals and materials.
Wirkmechanismus
The primary mechanism of action for Ether, 2-fluoroethyl methyl, involves its cleavage in the presence of strong acids. The ether oxygen is protonated, followed by nucleophilic attack leading to the formation of alcohols and alkyl halides. The specific pathway (S_N2 or S_N1) depends on the structure of the ether and the conditions used .
Vergleich Mit ähnlichen Verbindungen
- Methyl propyl ether (CH3OCH2CH2CH3)
- Ethyl methyl ether (CH3OCH2CH3)
- Diethyl ether (CH3CH2OCH2CH3)
Comparison: Ether, 2-fluoroethyl methyl, is unique due to the presence of the fluorine atom, which significantly alters its chemical properties compared to non-fluorinated ethers.
Eigenschaften
CAS-Nummer |
627-43-0 |
|---|---|
Molekularformel |
C3H7FO |
Molekulargewicht |
78.09 g/mol |
IUPAC-Name |
1-fluoro-2-methoxyethane |
InChI |
InChI=1S/C3H7FO/c1-5-3-2-4/h2-3H2,1H3 |
InChI-Schlüssel |
FQVSGUBAZSXHFZ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


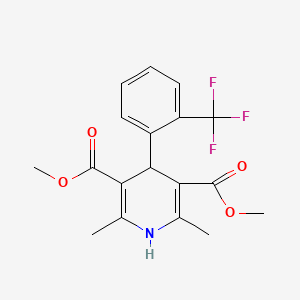
![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one](/img/structure/B13421810.png)
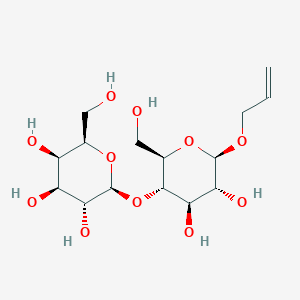
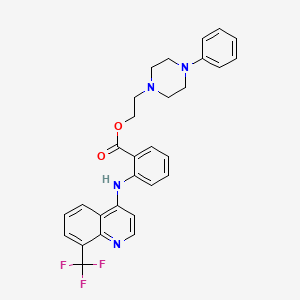
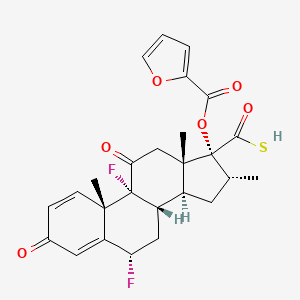
![5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B13421829.png)
![6,7-dihydroxy-14-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B13421830.png)

![(1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde](/img/structure/B13421837.png)
